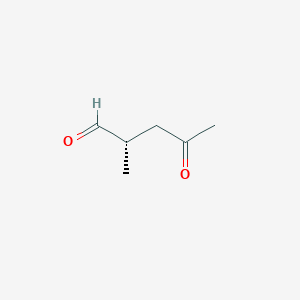
(2S)-2-Methyl-4-oxopentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-4-oxopentanal, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1. Precursor in Organic Synthesis
(2S)-2-Methyl-4-oxopentanal serves as a valuable intermediate in organic synthesis. It can be utilized to produce various derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in various reactions, including aldol condensation and Michael addition, leading to the formation of complex molecules.
2. Production of Fine Chemicals
The compound is involved in the synthesis of fine chemicals such as furfuryl alcohol and levulinic acid. These chemicals are widely used in the production of resins, solvents, and other industrial materials. For example, furfuryl alcohol is primarily used for making high-quality cores and molds in metal casting .
Pharmaceutical Applications
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It has shown promising zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines in human cell lines, which could lead to applications in treating inflammatory diseases .
Environmental Science
1. Indoor Air Quality
this compound has been identified as an indoor air contaminant generated from the ozonolysis of common indoor compounds like squalene. Studies have shown that exposure to this compound can elicit irritant and allergic responses in humans, highlighting its relevance in discussions about indoor air quality and health impacts .
2. Role in Atmospheric Chemistry
The compound plays a role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Its interactions with other atmospheric constituents can lead to complex chemical transformations that affect air quality and climate .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This study suggests its potential use as a natural preservative in food products.
Case Study 2: Indoor Air Quality Research
In an investigation into indoor air pollutants, researchers exposed murine models to this compound and observed significant increases in airway hyperreactivity and inflammatory markers. These findings underscore the need for further research into the health implications of this compound in indoor environments .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Used in aldol condensation reactions |
| Pharmaceutical | Antimicrobial agent | Effective against Gram-positive/negative bacteria |
| Environmental Science | Indoor air contaminant | Causes irritant/allergic responses; significant impact on air quality |
| Atmospheric Chemistry | Contributes to secondary organic aerosol formation | Influences climate change and air quality |
Eigenschaften
CAS-Nummer |
120810-81-3 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
IDAHIBMEKOEBRG-YFKPBYRVSA-N |
SMILES |
CC(CC(=O)C)C=O |
Isomerische SMILES |
C[C@@H](CC(=O)C)C=O |
Kanonische SMILES |
CC(CC(=O)C)C=O |
Synonyme |
Pentanal, 2-methyl-4-oxo-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















